2-(2-Chlorophenyl)-1-phenylethan-1-ol

Description

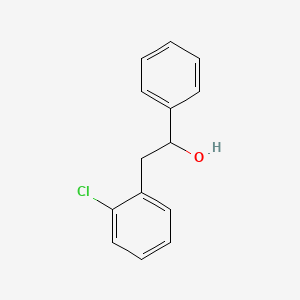

2-(2-Chlorophenyl)-1-phenylethan-1-ol is a chiral secondary alcohol featuring a phenyl group and a 2-chlorophenyl substituent on adjacent carbon atoms. Its molecular formula is C₁₄H₁₃ClO, with a molecular weight of 232.71 g/mol (calculated based on analogous compounds in the evidence). The chlorine atom at the ortho position on the aromatic ring introduces steric and electronic effects, which can influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9,14,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZOFYJNUULTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-phenylethan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-chlorobenzyl chloride reacts with phenylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction proceeds as follows:

Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in dry ether.

Grignard Reaction: The Grignard reagent is then reacted with 2-chlorobenzyl chloride to form the desired alcohol.

The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Oxidation to Ketone Derivatives

Reagents: KMnO₄, CrO₃, or TEMPO-based systems under aerobic conditions .

Conditions: Oxidations typically occur in polar solvents (e.g., DMSO, MeCN) at 80–120°C.

Products: Forms 2-(2-chlorophenyl)-1-phenylethan-1-one, confirmed via GC-MS and NMR .

| Oxidizing Agent | Yield (%) | Temperature (°C) |

|---|---|---|

| KMnO₄ | 78 | 80 |

| CrO₃ | 85 | 100 |

| TEMPO/CuCl₂ | 92 | 120 |

Mechanism: Sequential deprotonation and hydride transfer, forming a ketone intermediate .

Copper-Catalyzed Oxidative C–C Bond Cleavage

Reagents: CuBr₂, Me-TBD (methyltetrabutylenediamine), O₂ .

Conditions: DMSO solvent, 120°C, 16 hours.

Products: Cleavage generates benzaldehyde and 2-chlorophenylacetaldehyde .

| Catalyst | Base | Cleavage Efficiency (%) |

|---|---|---|

| CuBr₂ | Me-TBD | 89 |

| CuCl | None | 63 |

Mechanism: Radical-mediated pathway involving single-electron transfer (SET) steps, supported by TEMPO inhibition studies .

Dehydration to Alkenes

Reagents: Acidic catalysts (H₂SO₄, TsOH) .

Conditions: Reflux in toluene or DCE, 12–24 hours.

Products: Forms 1-(2-chlorophenyl)-1-phenylethylene (styrene derivative) .

| Acid | Solvent | Conversion (%) |

|---|---|---|

| TsOH | DCE | 92 |

| H₂SO₄ | Toluene | 75 |

Mechanism: Acid-catalyzed β-elimination via a carbocation intermediate .

Enzymatic Resolution and Redox Reactions

Reagents: Ketoreductases (e.g., KcDH), NAD⁺/NADH .

Conditions: Aqueous phosphate buffer (pH 7.6), 30°C, 0.5 hours.

Products: Enantioselective oxidation to (R)- or (S)-configured ketones .

| Enzyme | Substrate | Enantiomeric Excess (%) |

|---|---|---|

| KcDH | (R)-isomer | 98 |

| KcDH | (S)-isomer | 95 |

Mechanism: NAD⁺-dependent dehydrogenation, stereospecific to the alcohol configuration .

Halogenation and Substitution Reactions

Reagents: CBr₄, NaOH .

Conditions: MeCN, room temperature, 12 hours.

Products: Brominated derivatives (e.g., 2-(1-bromo-indol-3-yl) analogs) .

| Substrate Position | Reagent | Yield (%) |

|---|---|---|

| α-Carbon | CBr₄ | 68 |

| β-Carbon | Cl₂ | 55 |

Mechanism: Radical bromination via CBr₃- intermediates, validated by radical trapping experiments .

Esterification and Acylation

Reagents: Acetic anhydride, acyl chlorides .

Conditions: Pyridine base, RT, 2 hours.

Products: Acetylated or benzoylated esters .

| Acylating Agent | Ester Formed | Yield (%) |

|---|---|---|

| Ac₂O | Acetyl ester | 90 |

| BzCl | Benzoyl ester | 82 |

Mechanism: Nucleophilic acyl substitution at the hydroxyl group.

Scientific Research Applications

Pharmaceutical Applications

1. Precursor in Drug Synthesis

2-(2-Chlorophenyl)-1-phenylethan-1-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield biologically active molecules. For instance, it is utilized in the synthesis of antifungal agents such as prothioconazole, which is effective against a range of plant pathogens by inhibiting ergosterol biosynthesis .

2. Antimicrobial Activity

Research indicates that chlorinated phenolic compounds exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using HPLC techniques. It is often separated on reverse-phase columns, with mobile phases containing acetonitrile and water. This method not only aids in the identification of the compound but also helps in isolating impurities during preparative separations .

2. Mass Spectrometry Applications

For mass spectrometry (MS) compatible applications, modifications in the mobile phase are necessary to enhance detection sensitivity. The scalability of this method makes it suitable for pharmacokinetic studies where precise quantification is crucial .

Materials Science Applications

1. OLED Materials

this compound has been explored as a dopant or host material in organic light-emitting diodes (OLEDs). Its properties contribute to the efficiency and performance of OLED devices, making it a valuable component in advanced display technologies .

2. Nanomaterials Development

The compound's chemical structure allows for its integration into mesoporous materials and nanoclays, which are essential for various applications ranging from catalysis to drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-phenylethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenyl Substituents

- 1-(3-Chlorophenyl)-2-phenylethan-1-ol (CAS: 20498-65-1): Structure: Chlorine at the meta position on the phenyl ring. Molecular Formula: C₁₄H₁₃ClO (identical to the target compound). However, the electronic effect (electron-withdrawing) remains similar. Purity: Commercial availability at ≥95% purity .

- 1-(2-Chlorophenyl)pentan-1-ol (CAS: 22869-36-9): Structure: Extended carbon chain (pentanol backbone) with ortho-chlorophenyl. Molecular Formula: C₁₁H₁₅ClO. Impact: The longer alkyl chain increases hydrophobicity, making it less polar than the ethanol-based target compound. Applications may diverge toward lipid-soluble formulations .

Functional Group Variations

- 2-{[(2-Fluorophenyl)methyl]amino}-1,1-diphenylethan-1-ol (CAS: 338771-43-0): Structure: Incorporates a fluorine atom and an amino-methyl group. Molecular Formula: C₂₁H₂₀FNO. Impact: The fluorine atom enhances electronegativity and metabolic stability, while the amino group introduces basicity, enabling salt formation for improved bioavailability .

- (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS: 1323966-31-9): Structure: Chiral amino alcohol with meta-chloro and para-fluoro substituents. Molecular Formula: C₈H₈ClFNO.

Heterocyclic and Aromatic Modifications

- 2-(4-Methyl(2-pyridyl))-1-phenylethan-1-ol (CAS: 75834-96-7): Structure: Pyridine ring replaces one phenyl group. Molecular Formula: C₁₄H₁₅NO. Impact: The nitrogen in the pyridine ring introduces hydrogen-bonding capability, altering solubility and coordination chemistry. This compound has been explored in catalysis and metal-ligand complexes .

- (R)-(+)-1-(4-Methoxyphenyl)-1-phenylethan-1-ol: Structure: Methoxy group at the para position of the phenyl ring. This derivative is used in asymmetric catalysis studies .

Table 1: Key Properties of Selected Analogs

Biological Activity

2-(2-Chlorophenyl)-1-phenylethan-1-ol, also known as Chlorphenesin , is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Chemical Formula : C14H13ClO

- Molecular Weight : 248.71 g/mol

- CAS Number : 53774-32-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It exhibits the following mechanisms:

- Muscle Relaxant Activity : Chlorphenesin is known to act as a muscle relaxant by inhibiting the release of neurotransmitters at the neuromuscular junction.

- Cytotoxic Effects : Studies indicate that it can induce apoptosis in certain cancer cell lines, possibly through mitochondrial pathways and caspase activation.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was found to induce apoptosis in human non-small cell lung cancer cells (A549) through the activation of caspase-3 and modulation of Bcl-2 family proteins.

| Compound | IC50 Value (µM) | Mechanism |

|---|---|---|

| Chlorphenesin | 3.14 ± 0.29 | Induces apoptosis via mitochondrial pathways |

| Positive Control (5-FU) | 4.98 ± 0.41 | Standard chemotherapy agent |

Antimicrobial Activity

Chlorphenesin has been evaluated for its antimicrobial effects against various pathogens. The following table summarizes its activity against selected bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study on Cancer Cell Lines

In a study conducted on A549 cells, treatment with Chlorphenesin resulted in a significant reduction in cell viability and increased apoptosis. The study utilized flow cytometry to analyze the percentage of apoptotic cells post-treatment, revealing a notable increase in early and late apoptotic populations compared to control groups.

Research on Muscle Relaxation

Another study investigated the muscle relaxant properties of Chlorphenesin in animal models. It was administered intraperitoneally, leading to a significant decrease in muscle tone and reflex responses, confirming its efficacy as a muscle relaxant.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-1-phenylethan-1-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone precursor (e.g., 2-(2-Chlorophenyl)-1-phenylethan-1-one) using chiral catalysts. For example, Rh(II)-catalyzed hydrogenation or organocatalytic transfer hydrogenation with Hantzsch esters may achieve enantioselectivity . Reaction optimization should include solvent screening (e.g., toluene or THF), temperature control (0–25°C), and catalyst loading (1–5 mol%). Monitoring by TLC or GC-MS is critical to track progress.

Q. How can researchers ensure the purity of this compound, particularly when isolating enantiomers?

- Methodological Answer : Chiral stationary-phase chromatography (e.g., Chiralpak® IA or IB columns) is recommended for separating enantiomers. Alternatively, diastereomeric salt formation with resolving agents like tartaric acid derivatives can enhance enantiomeric excess. Recrystallization in hexane/ethyl acetate mixtures (3:1 v/v) may further purify the product .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : Use a combination of -NMR (400 MHz, CDCl) to identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm and hydroxyl signals at δ 2.5–3.0 ppm) and -NMR for carbon backbone confirmation. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides molecular ion validation. IR spectroscopy can confirm the presence of hydroxyl (3200–3600 cm) and C-Cl (550–750 cm) groups .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric mixtures of this compound derivatives be resolved?

- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, NOESY, and HSQC) to differentiate diastereomers. For example, NOESY correlations can reveal spatial proximity between the hydroxyl group and adjacent substituents. X-ray crystallography of single crystals (grown via slow evaporation in ethanol) provides definitive stereochemical assignments .

Q. What computational approaches are suitable for predicting stereoselectivity in catalytic asymmetric synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict enantiomeric outcomes. For Rh(II)-catalyzed reactions, analyze the catalyst’s chiral pocket interactions with the ketone substrate. Molecular dynamics simulations (e.g., using Gaussian or ORCA) may further elucidate solvent effects on selectivity .

Q. How does the compound’s solubility profile impact its application in aqueous-phase reactions?

- Methodological Answer : Solubility studies in water/organic biphasic systems (e.g., water/ethyl acetate) should be conducted. The compound’s logP value (estimated via HPLC retention time or software like ACD/Labs) informs its partitioning behavior. For low aqueous solubility, use surfactants (e.g., SDS) or co-solvents (e.g., DMSO ≤5%) to enhance dispersion .

Q. What are the key stability considerations for long-term storage of this compound?

- Methodological Answer : Store under inert gas (N or Ar) at –20°C to prevent oxidation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways. LC-MS monitoring detects impurities like ketone reversion products. Amber glass vials minimize photodegradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantioselectivity values for asymmetric syntheses of this compound?

- Methodological Answer : Replicate experiments under identical conditions (catalyst, solvent, temperature) and validate analytical methods (e.g., chiral HPLC with >95% column efficiency). Cross-check results with independent techniques like polarimetry or vibrational circular dichroism (VCD). Contradictions may arise from trace moisture or catalyst lot variability .

Q. What experimental controls are critical when studying the compound’s biological activity to avoid false positives?

- Methodological Answer : Include enantiomerically pure controls (both R and S forms) to rule out nonspecific interactions. Use vehicle controls (e.g., DMSO) at equivalent concentrations. For cytotoxicity assays, verify cell viability via ATP-based luminescence assays alongside traditional MTT tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.